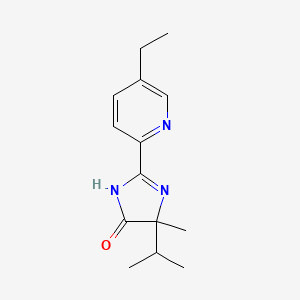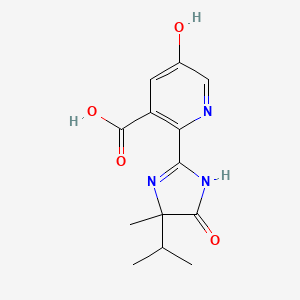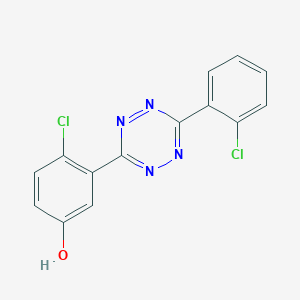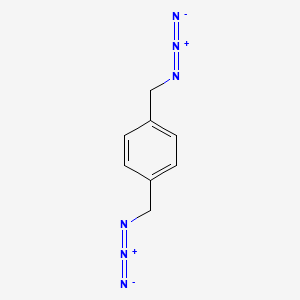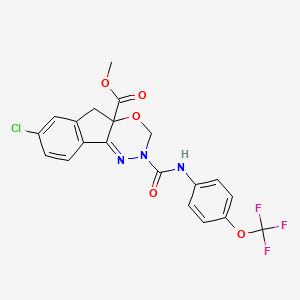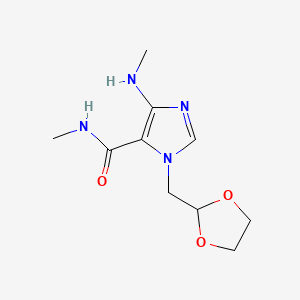
Doxofylline-Unreinheit 1
Übersicht
Beschreibung
Doxofylline Impurity 1 is a chemical compound associated with the drug doxofylline, which is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Doxofylline is a methylxanthine derivative that functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects . Doxofylline Impurity 1 is one of the impurities that can be formed during the synthesis or degradation of doxofylline .
Wissenschaftliche Forschungsanwendungen
Doxofylline Impurity 1 has several scientific research applications. In pharmaceutical research, it is used as a reference standard for quality control and method validation . It is also employed in forced degradation studies to understand the stability and degradation pathways of doxofylline. Additionally, Doxofylline Impurity 1 is used in the identification of unknown impurities and the assessment of genotoxic potential, making it valuable in drug development and regulatory compliance .
Wirkmechanismus
- Doxofylline Impurity 1 is a methylxanthine derivative, similar to doxofylline, which is used in the treatment of chronic obstructive pulmonary disease (COPD), bronchial asthma, and pulmonary disease with a spastic bronchial component .
Target of Action
Mode of Action
Its safety profile and efficacy make it a valuable option for managing respiratory conditions . 🌿🫁
Vorbereitungsmethoden
The preparation of Doxofylline Impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of doxofylline as a starting material, which undergoes various chemical reactions to form the impurity. The synthetic route typically includes steps such as alkylation, cyclization, and purification. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity levels, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Doxofylline Impurity 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Doxofylline Impurity 1 can be compared with other similar compounds, such as theophylline and aminophylline, which are also methylxanthine derivatives used in the treatment of respiratory diseases . Unlike theophylline, doxofylline and its impurities have a better safety profile with fewer side effects . Other similar compounds include various doxofylline-related impurities, such as 1,3-dimethyl-6,7,9,10-tetrahydro-7,10-epoxy[1,4]oxazepino[5,4-f]purine-2,4(1H,3H)-dione and theophylline-7-acetaldehyde .
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGFFZEKHUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


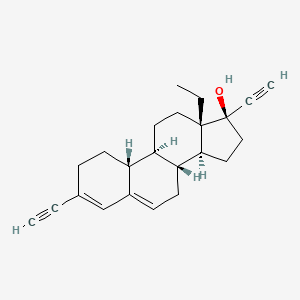
![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

